3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one
Overview
Description
“3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one” is a compound that belongs to the class of thieno[2,3-d]pyrimidin-4(3H)-ones . These compounds have been designed, synthesized, and screened against Mycobacteria as part of a program to develop new antitubercular agents .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones involves the design and creation of these compounds, which are then screened against Mycobacteria . Another method involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol .Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-ones has been investigated using X-ray diffraction . In crystals, the tautomeric form with a localized N(1)=C(2) bond is realized .Chemical Reactions Analysis
The chemical reactions involving thieno[2,3-d]pyrimidin-4(3H)-ones include their synthesis through various methods. One such method involves the reaction of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles .Scientific Research Applications
Synthesis and Chemical Properties
A new synthetic route to 2-arylthieno[2,3-d]pyrimidin-4(3H)-ones has been developed, demonstrating the versatility of thieno[2,3-d]pyrimidin-4(3H)-ones in heterocyclic chemistry. This route involves heterocyclization followed by air oxidation, showcasing the compound's reactivity and potential for further chemical modifications (Davoodnia, Bakavoli, Soleimany, & Tavakoli-Hoseini, 2009).
Research on novel pyrido[2,3-d]pyrimidine derivatives, synthesized through a green, one-pot approach under solvent-free conditions, highlights the compound's role in the development of environmentally friendly synthetic processes. This study emphasizes the compound's utility in producing pyrimidine derivatives efficiently (Mohsenimehr, Mamaghani, Shirini, Sheykhan, & Azimian Moghaddam, 2014).
Potential Therapeutic Applications
A study on thieno[2,3-d]pyrimidines as dual inhibitors for thymidylate synthase and dihydrofolate reductase has revealed potent inhibitory activities. The research underscores the compound's therapeutic potential in cancer treatment through dual inhibition, indicating a promising avenue for anticancer drug development (Gangjee, Qiu, Li, & Kisliuk, 2008).
Another research effort synthesized and evaluated the antimicrobial activities of pyrimido[1,2-b][1,2,4,5]tetrazines derived from 3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one. The study highlights the compound's role in generating new antimicrobial agents, providing insights into its potential application in combating infectious diseases (Shawali, Abdallah, & Zayed, 2002).
Research into vascular-targeting and anti-angiogenic properties of 5,6-annulated 2-arylthieno[2,3-d]pyrimidin-4(3H)-ones demonstrates the compound's potential as a pleiotropic anticancer drug. This study identifies specific derivatives with promising anticancer activities, suggesting the importance of structural modifications in enhancing therapeutic efficacy (Gold, Köhler, Lanzloth, Andronache, Anant, Dandawate, Biersack, & Schobert, 2020).
Future Directions
Thieno[2,3-d]pyrimidin-4(3H)-ones, including “3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one”, have potential to be developed as antitubercular agents . This suggests that future research could focus on further development and testing of these compounds for their antimycobacterial activity.
Mechanism of Action
Target of Action
The primary target of 3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one is Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
This compound inhibits Cyt-bd . This inhibition disrupts the energy metabolism of Mycobacterium tuberculosis, leading to its death .
Biochemical Pathways
The inhibition of Cyt-bd affects the energy metabolism pathway of Mycobacterium tuberculosis . This disruption in the energy metabolism pathway leads to ATP depletion, which is detrimental to the survival of the bacteria .
Pharmacokinetics
Its antimycobacterial activity suggests that it has sufficient bioavailability to reach its target and exert its effects .
Result of Action
The result of the action of this compound is the death of Mycobacterium tuberculosis due to ATP depletion . This compound has shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the expression levels of the Cyt-bd-encoding genes in different strains of Mycobacterium tuberculosis can affect the potency of this compound
Biochemical Analysis
Biochemical Properties
3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one plays a significant role in biochemical reactions, particularly in its interaction with various enzymes and proteins. It has been observed to exhibit notable antimycobacterial activity against Mycobacterium tuberculosis and Mycobacterium bovis . The compound interacts with enzymes involved in the bacterial cell wall synthesis, inhibiting their function and leading to the disruption of bacterial growth. Additionally, it has shown non-cytotoxic properties against several cell lines, indicating its potential as a therapeutic agent .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by interfering with cell signaling pathways and gene expression. The compound has been shown to inhibit the growth of various cancer cell lines, suggesting its role in modulating cellular metabolism and promoting apoptosis . Furthermore, it affects the expression of genes involved in cell cycle regulation, thereby impacting cellular proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of key enzymes involved in cellular processes, such as cytochrome bd oxidase in Mycobacterium tuberculosis . This inhibition disrupts the bacterial respiratory chain, leading to reduced ATP production and bacterial cell death. The compound also influences gene expression by modulating transcription factors and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability and long-term impact on cellular function. The compound has demonstrated stability under various conditions, maintaining its activity over extended periods . Long-term studies have shown that it can induce sustained changes in cellular metabolism and gene expression, leading to prolonged therapeutic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity . At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound has been shown to affect the levels of key metabolites, influencing cellular energy production and biosynthetic processes . Its interaction with metabolic enzymes can lead to alterations in metabolic pathways, contributing to its therapeutic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, enhancing its therapeutic efficacy . The compound’s distribution within tissues is influenced by its chemical properties, including solubility and affinity for cellular components .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific cellular compartments, such as the mitochondria and nucleus, where it exerts its effects . Targeting signals and post-translational modifications guide its localization, ensuring that it reaches the appropriate sites of action within the cell .
Properties
IUPAC Name |
3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3OS/c1-6-11-8-7(2-5-14-8)9(13)12(6)4-3-10/h2,5H,3-4,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JETBPQUAEQKGGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CS2)C(=O)N1CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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